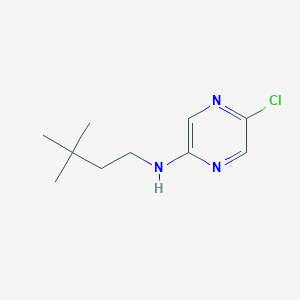
5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
The synthesis of 5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine involves several steps. One common method includes the reaction of 5-chloropyrazine-2-amine with 3,3-dimethylbutylamine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
5-Chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine can be compared with other pyrazine derivatives, such as:
5-Chloropyrazin-2-amine: Lacks the 3,3-dimethylbutyl group, which may result in different biological activities and chemical properties.
N-(3,3-Dimethylbutyl)pyrazin-2-amine:
The presence of both the chlorine atom and the 3,3-dimethylbutyl group in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
5-chloro-N-(3,3-dimethylbutyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H16ClN3/c1-10(2,3)4-5-12-9-7-13-8(11)6-14-9/h6-7H,4-5H2,1-3H3,(H,12,14) |
InChI Key |
YRJOSKPIEGYDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


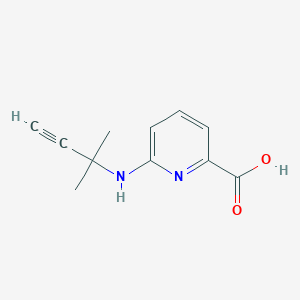

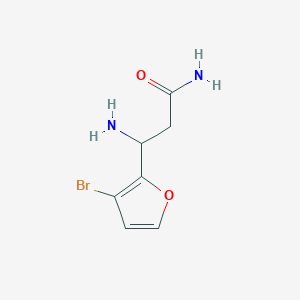
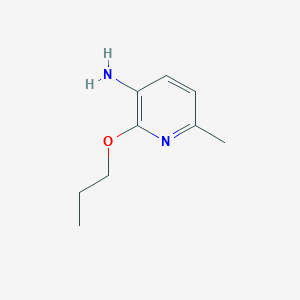

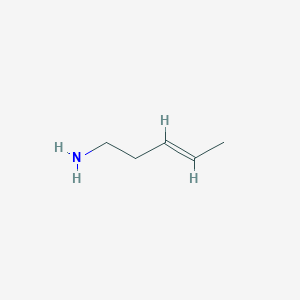


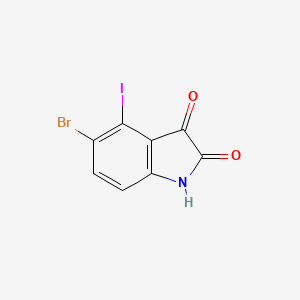
![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)
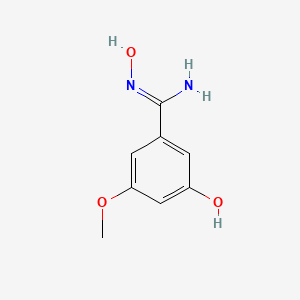
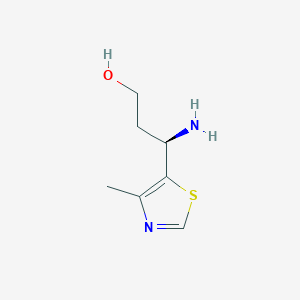
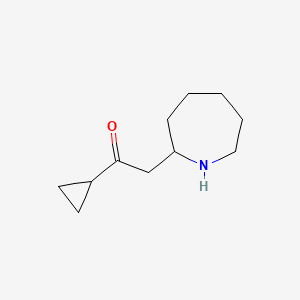
![tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13309319.png)
